2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide
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Overview
Description
2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, ether, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(2-aminoethoxy)ethanol and 2,6-dioxopiperidine. These intermediates are then subjected to a series of reactions, including etherification and amidation, to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions. The process is designed to be environmentally friendly and commercially viable .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ether groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with analogous functional groups and structural features, such as:
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-(2-aminoethoxy)ethanol
- 2,6-dioxopiperidine
Uniqueness
What sets 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide apart is its combination of multiple functional groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields highlight its significance.
Properties
Molecular Formula |
C21H28N4O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C21H28N4O7/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28) |
InChI Key |
XMDSTIUOXVSHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN |
Origin of Product |
United States |
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